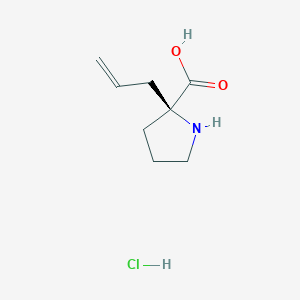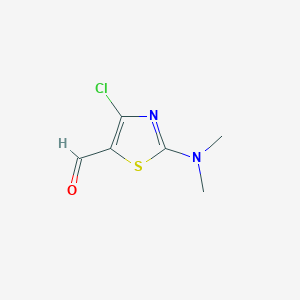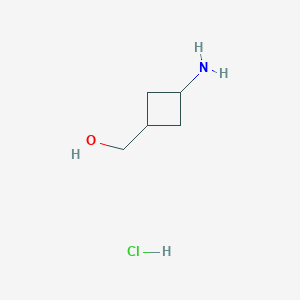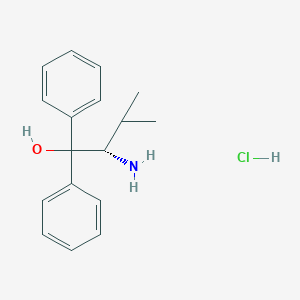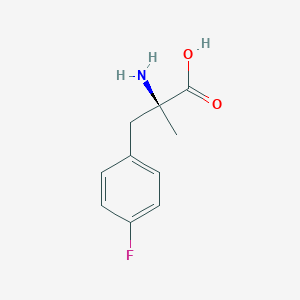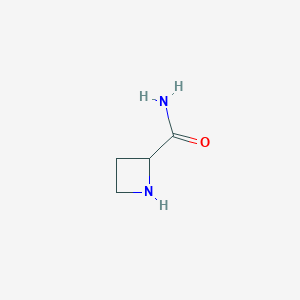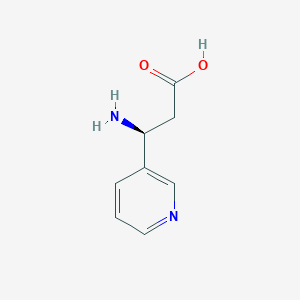
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to neurotransmitters.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Direcciones Futuras
The application of the ring cleavage methodology reaction has been used for the synthesis of analogs of various bioactive pyridines . This methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions in the synthesis of bioactive pyridines.
Mecanismo De Acción
Target of Action
It is known that this compound can act as a ligand to make coordination polymers . Coordination polymers are structures with metal ions or clusters connected by ligands, and they have a wide range of applications in catalysis, gas storage, and drug delivery.
Mode of Action
It is known to act as a bidentate chelating agent for the chelation of rare-earth ions, such as eu³⁺ and tb³⁺ . Chelation involves the formation of multiple bonds between a ligand and a metal ion, and it’s often used to enhance the fluorescence in sol-gels .
Análisis Bioquímico
Biochemical Properties
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with dehydrogenase/reductase enzymes, particularly those in the short-chain dehydrogenase/reductase (SDR) superfamily . These interactions often involve the oxidation and reduction of steroid hormones, such as β-estradiol and testosterone, facilitated by the enzyme’s NAD+ dependency. The compound’s interaction with these enzymes suggests its potential role in modulating steroidal activity, lipid metabolism, and detoxification processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the metabolism of tobacco-specific nitrosamines in human primary bronchial epithelial cells . The compound’s ability to modulate gene expression and enzymatic activities highlights its potential in altering cellular responses to external stimuli and maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to bind to enzymes in the SDR superfamily, influencing their activity and, consequently, the biochemical pathways they regulate . The compound’s interaction with these enzymes can lead to enzyme inhibition or activation, resulting in changes in gene expression and metabolic flux. These molecular mechanisms underline the compound’s role in modulating various biochemical processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysisStudies have indicated that the compound can maintain its activity over extended periods, but its degradation products and their impact on cellular processes need to be thoroughly examined .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate metabolic pathways without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Understanding the threshold effects and potential toxicity is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the oxidation and reduction of steroid hormones, facilitated by dehydrogenase/reductase enzymes . These interactions can influence metabolic flux and alter metabolite levels, underscoring the compound’s role in regulating biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles, affecting its interactions with other biomolecules . This subcellular localization is crucial for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(pyridin-3-yl)propanoic acid typically involves the use of starting materials such as pyridine derivatives and amino acids. One common method involves the reaction of 3-bromopyridine with a suitable alanine derivative under specific conditions to introduce the pyridine ring into the amino acid structure. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This can include the use of catalytic processes and optimized reaction conditions to increase yield and purity. For example, the use of magnesium oxide nanoparticles as a catalyst has been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of functionalized amino acids .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Pyridinyl)propanoic acid: Similar structure but with the pyridine ring at a different position.
2-Amino-3-(pyridin-2-yl)propanoic acid: Another isomer with the amino group at a different position.
3-Pyridinepropionic acid: Lacks the amino group, making it structurally simpler.
Uniqueness
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the pyridine ring and the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
(3S)-3-amino-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCEJINJFHMLO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


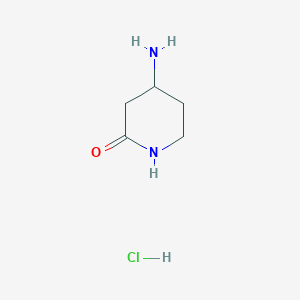

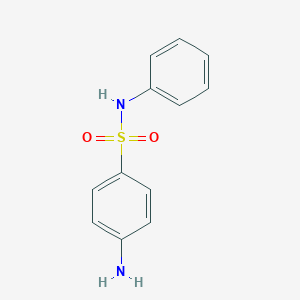
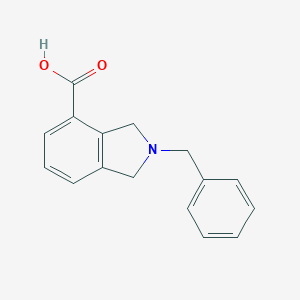

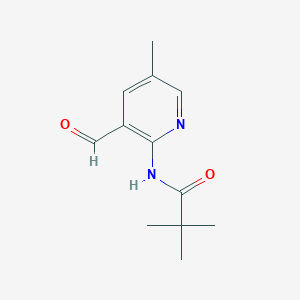
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)

